7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(8H)-one
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Overview
Description
7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-a]pyrimidine family, known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 4-chlorobenzaldehyde with 2-aminopyrimidine in the presence of a suitable catalyst under reflux conditions. The reaction mixture is then subjected to cyclization to form the imidazo[1,2-a]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding imidazo[1,2-a]pyrimidine N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrazines: Known for their versatility in organic synthesis and drug development.
Imidazo[1,2-a]pyridines: Studied for their anticancer activities and other biological effects.
Uniqueness
7-(4-Chlorophenyl)imidazo[1,2-a]pyrimidin-5(1H)-one is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties compared to other imidazo[1,2-a]pyrimidine derivatives .
Properties
CAS No. |
106263-56-3 |
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Molecular Formula |
C12H8ClN3O |
Molecular Weight |
245.66 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-8H-imidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C12H8ClN3O/c13-9-3-1-8(2-4-9)10-7-11(17)16-6-5-14-12(16)15-10/h1-7H,(H,14,15) |
InChI Key |
XEIZYGINVAQQAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N3C=CN=C3N2)Cl |
Origin of Product |
United States |
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